molecular formula C17H18F3NO B2418841 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1797028-48-8

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2418841
CAS No.: 1797028-48-8
M. Wt: 309.332
InChI Key: SQRAHFYDHBOXRY-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and neuropharmacology research. Its core structure incorporates the 8-azabicyclo[3.2.1]octane motif, a tropane analogue that is a key pharmacophore in many neurologically active compounds. This specific stereochemistry (1R,5S) is often critical for binding affinity and functional activity at biological targets. The compound is primarily investigated as a reference standard in the study of new psychoactive substances (NPS) , particularly those designed to mimic the effects of stimulants. Researchers utilize this chemical to understand the structure-activity relationships (SAR) of synthetic cathinones and other tropane-based molecules, focusing on how the 4-(trifluoromethyl)phenyl group influences potency, selectivity, and metabolic stability. Its mechanism of action is believed to involve the inhibition of monoamine reuptake transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), which is a common target for substances with stimulant properties. Studies involving this compound are essential for forensic toxicology, drug enforcement analytics , and the development of analytical methods for detecting novel synthetic drugs in biological samples. Furthermore, it serves as a valuable intermediate for the synthesis of more complex molecules aimed at probing neurotransmitter systems and developing potential therapeutic agents for neurological disorders.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c18-17(19,20)13-7-4-12(5-8-13)6-11-16(22)21-14-2-1-3-15(21)10-9-14/h1-2,4-5,7-8,14-15H,3,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRAHFYDHBOXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

  • Potential Therapeutic Agent : The compound's structure suggests it may interact with various biological targets, including enzymes and receptors involved in disease processes. Its unique bicyclic framework allows it to mimic natural substrates or inhibitors, making it a candidate for drug development against conditions such as cancer and neurodegenerative diseases.
  • Mechanism of Action : Preliminary studies indicate that the compound may modulate signaling pathways crucial for cell survival and apoptosis, potentially acting as an inhibitor of specific enzymes related to cancer metabolism .
  • Antimicrobial Activity : Research has shown that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar activities .

Pharmacological Studies

  • Anticancer Properties : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Investigations into its neuroprotective properties have revealed potential benefits in models of neurodegenerative diseases, suggesting it may protect neurons from oxidative stress-induced damage .
  • Interactions with Biological Targets : The compound may interact with signaling pathways such as MAPK and NF-kB, which are critical in regulating cellular responses to stress and survival .

Industrial Applications

  • Synthesis of Pharmaceuticals : The structural features of this compound make it a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations allows for the creation of diverse derivatives tailored for specific therapeutic applications.
  • Optimization of Synthetic Routes : Industrial production methods focus on optimizing synthetic routes for scalability and cost-effectiveness, employing advanced techniques such as continuous flow reactors to enhance yield and purity .

Case Studies

Several case studies highlight the applications of similar compounds:

  • Antimicrobial Studies : A study involving derivatives of azabicyclo compounds demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, reinforcing the potential antimicrobial application of bicyclic structures .
  • Cancer Research : Research on structurally related compounds has shown promise in inhibiting cancer cell growth through mechanisms involving apoptosis induction and enzymatic inhibition, paving the way for further exploration of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one in oncological contexts .

Mechanism of Action

The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is unique due to its combination of an azabicyclo octane core and a trifluoromethyl phenyl group, which imparts distinct chemical and biological properties.

Biological Activity

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound belonging to the class of azabicyclic compounds, characterized by its unique bicyclic structure derived from tropane alkaloids. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H18F3NC_{16}H_{18}F_3N, with a molecular weight of approximately 321.4 g/mol. The trifluoromethyl group (CF₃) enhances the lipophilicity and biological activity of the compound, making it a subject of interest in drug development.

The biological activity of this compound is primarily mediated through its interaction with various biological targets, including receptors and enzymes. The bicyclic structure allows for high specificity in binding, leading to modulation of target activity.

Key Mechanisms

  • Receptor Interaction : The compound has been shown to interact with specific receptors involved in neurotransmission and cellular signaling pathways.
  • Enzyme Modulation : It may inhibit or activate certain enzymes, influencing metabolic processes within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Anticancer Properties

Studies have demonstrated that this compound has potential anticancer effects. It acts as a modulator of CCR5, which plays a role in cancer metastasis and progression .

Neuropharmacological Effects

The compound shows promise in neuropharmacology, particularly in modulating neurotransmitter systems related to mood and cognition. Its structural similarity to known psychoactive substances suggests potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

A number of studies have explored the biological effects of this compound:

StudyFindings
In vitro assays Demonstrated inhibition of cancer cell proliferation at concentrations below 10 µM .
Neurotransmitter modulation Showed effects on serotonin and dopamine receptors, indicating potential antidepressant properties .
Pharmacokinetics Studies suggest favorable absorption and distribution characteristics, enhancing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one, and how do they influence its reactivity?

  • The compound features an 8-azabicyclo[3.2.1]oct-2-ene core, which imprides rigidity and stereochemical complexity. The trifluoromethylphenyl group introduces electron-withdrawing effects, enhancing stability and influencing π-π stacking interactions with biological targets. The bicyclic framework’s three-dimensional conformation is critical for receptor binding selectivity .
  • Methodological Insight : Use X-ray crystallography (e.g., OLEX2 software ) or NMR (e.g., 1^1H/13^{13}C) to resolve stereochemistry and confirm substituent orientation .

Q. What synthetic strategies are recommended for constructing the 8-azabicyclo[3.2.1]octane scaffold in this compound?

  • Synthesis typically involves:

Bicyclic Core Formation : Cyclization of pyrrolidine derivatives under high-pressure conditions (e.g., 5–10 bar) with catalysts like Pd(OAc)2_2 to form the azabicyclo structure .

Functionalization : Coupling the trifluoromethylphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic acyl substitution .

  • Optimization : Use HPLC for purification and monitor reaction progress via LC-MS to minimize byproducts .

Q. How can researchers validate the purity and stereochemical integrity of this compound post-synthesis?

  • Analytical Workflow :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
  • Stereochemistry : Circular dichroism (CD) spectroscopy or single-crystal X-ray diffraction (e.g., Agilent CrysAlis PRO ).

Advanced Research Questions

Q. What experimental approaches are suitable for investigating this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Binding Assays :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) for targets like cannabinoid receptors (analogous to SR141716 ).
  • Functional Assays : cAMP accumulation or calcium flux assays to assess GPCR modulation .
    • Structural Insights : Co-crystallization with target proteins (e.g., using P21/c monoclinic crystals ) or molecular docking (e.g., AutoDock Vina) to map binding poses .

Q. How can computational modeling resolve contradictions in reported bioactivity data for this compound?

  • In Silico Strategies :

Molecular Dynamics (MD) : Simulate ligand-receptor interactions under physiological conditions (e.g., GROMACS) to reconcile divergent IC50_{50} values .

QSAR Modeling : Corrogate electronic (e.g., Hammett σ) and steric descriptors (e.g., Taft’s EsE_s) with bioactivity data to identify critical substituent effects .

  • Case Study : Discrepancies in metabolic stability (e.g., CYP450 inhibition) can be addressed via in vitro microsomal assays paired with DFT calculations to predict reactive intermediates .

Q. What methodologies are effective for analyzing metabolic stability and degradation pathways of this compound?

  • In Vitro Systems :

  • Liver Microsomes : Incubate with human/rat microsomes and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation, N-dealkylation) .
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess isoform-specific inhibition .
    • Stabilization : Introduce deuterium at metabolically labile sites (e.g., α to carbonyl) to prolong half-life .

Q. How should researchers address conflicting data on the compound’s enantioselective activity?

  • Resolution Techniques :

  • Chiral Chromatography : Use Chiralpak IA/IB columns with heptane/ethanol gradients to separate enantiomers .
  • Stereochemical Correlation : Compare experimental CD spectra with density functional theory (DFT)-predicted spectra (e.g., Gaussian 16) .
    • Biological Validation : Test isolated enantiomers in cell-based assays (e.g., ERK phosphorylation for kinase targets) to confirm activity disparities .

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